![molecular formula C18H17N3O2S B2627490 methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 332911-18-9](/img/structure/B2627490.png)
methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is often found in bioactive compounds, including antileishmanial and antimalarial agents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to form a ketone in alkaline conditions using 2-bromo-1-phenylethanone .Molecular Structure Analysis
The molecular structure of similar compounds often includes a 1,2,4-triazole core, which is a five-membered ring containing three nitrogen atoms . The specific structure of “methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate” could not be found.Chemical Reactions Analysis
Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Additionally, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water, while those with more than six carbons are slightly soluble .Scientific Research Applications
Antimicrobial Activities
- Synthesis of 1,2,4-Triazoles and their Derivatives : Research has shown that derivatives of 1,2,4-triazoles, like the compound , exhibit antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, demonstrating that these compounds generally show good or moderate activity against a range of microorganisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Synthesis and Structural Assessment
- Complex with HgCl2 : A study by Castiñeiras, García-Santos, and Saa (2018) involved synthesizing a complex of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate with HgCl2. The molecular and supramolecular structures of this ligand and its complex were analyzed using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Pharmacological Properties
- Effect on Central Nervous System : Maliszewska-Guz et al. (2005) studied the pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including their effects on the central nervous system in mice. This research provides insight into the potential CNS impact of such compounds (Maliszewska-Guz et al., 2005).
Cancer Cell Migration and Growth
- Effect on Cancer Cell Lines : A 2022 study by Šermukšnytė et al. investigated the effect of 1,2,4-triazol-3-ylthioacetohydrazide derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Certain derivatives were identified as highly active against these cell lines (Šermukšnytė et al., 2022).
Antifungal Activities
- Antifungal Potential of Triazole Derivatives : Research by Chu et al. (2001) synthesized new triazole derivatives and assessed their antifungal activities. The study found that some compounds showed effectiveness against fungal infections (Chu et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-8-10-14(11-9-13)17-19-20-18(24-12-16(22)23-2)21(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJTJOIRYYJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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